Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is an organic compound with the molecular formula C16H14O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Esterification: The benzoic acid derivative is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
- **Sub
Oxidation: Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Biological Activity
Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzodioxin ring system fused with a benzoate moiety. Its molecular formula is C16H16O4, and it has a molecular weight of approximately 272.29 g/mol. The presence of the methoxy group and the fused benzodioxin structure are significant in determining its chemical behavior and biological activity.
Enzyme Inhibition
Research indicates that compounds related to this compound exhibit notable enzyme inhibitory properties. Specifically, studies have shown that these compounds can inhibit acetylcholinesterase (AChE) enzymes, which are crucial for regulating neurotransmitter levels in the nervous system. This inhibition can lead to increased acetylcholine concentrations, presenting potential therapeutic implications for neurodegenerative diseases such as Alzheimer's disease .
Antioxidant Properties
Another area of interest is the antioxidant activity of this compound. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress in cells. Preliminary studies suggest that this compound may exhibit antioxidant properties, which could contribute to its protective effects against cellular damage .
Case Studies and Research Findings
-
Acetylcholinesterase Inhibition :
- A study conducted on various benzodioxane derivatives demonstrated that this compound effectively binds to the active site of AChE, leading to significant inhibition. Molecular docking studies supported these findings by illustrating the binding affinity of the compound for AChE.
- Antioxidant Activity :
Comparative Analysis with Similar Compounds
To understand the unique biological activities of this compound, it is beneficial to compare it with other structurally similar compounds:
Compound Name | Structural Features | Unique Biological Activities |
---|---|---|
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate | Benzodioxane core with methoxy group | Strong AChE inhibition |
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Benzodioxane core with sulfonamide group | α-glucosidase inhibition |
Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate | Benzodioxane with carboxylate functionality | Diverse biological activities |
This table highlights how this compound shares structural similarities with other compounds but possesses distinct biological activities due to its specific functional groups.
Properties
Molecular Formula |
C16H14O4 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-18-16(17)13-5-3-2-4-12(13)11-6-7-14-15(10-11)20-9-8-19-14/h2-7,10H,8-9H2,1H3 |
InChI Key |
NNBMSSREFKYWPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.